3-Ethyl Haloperidol-d4 is a deuterated derivative of haloperidol, a well-known antipsychotic medication. It is characterized by the incorporation of four deuterium atoms, which enhances its stability and allows for more precise pharmacokinetic studies. The molecular formula for 3-Ethyl Haloperidol-d4 is C23D4H23ClFNO2, with a molecular weight of approximately 382.9 g/mol . This compound retains the core structure of haloperidol, which includes a butyrophenone moiety and a piperidine ring, essential for its pharmacological activity.
The chemical behavior of 3-Ethyl Haloperidol-d4 is similar to that of haloperidol, involving various reactions typical for butyrophenone derivatives. Key reactions include:
These reactions are crucial for understanding the metabolic pathways and potential modifications that can enhance therapeutic efficacy or reduce side effects.
3-Ethyl Haloperidol-d4 exhibits biological activity primarily through its interaction with dopamine receptors, particularly the D2-like receptor family. It acts as an antagonist, blocking these receptors and thus alleviating symptoms of psychosis and other psychiatric disorders. The deuterated form allows for improved tracking in pharmacokinetic studies, providing insights into its metabolism and distribution in biological systems .
The mechanism involves:
The synthesis of 3-Ethyl Haloperidol-d4 can be achieved through several methods:
These methods ensure that the final product retains the desired pharmacological properties while allowing for enhanced study through isotopic labeling.
3-Ethyl Haloperidol-d4 is primarily used in research settings for:
Studies involving 3-Ethyl Haloperidol-d4 focus on its interactions with various dopamine receptor subtypes. It has been shown to selectively bind to D2-like receptors with high affinity, allowing researchers to compare its effects against non-deuterated versions and other analogs.
Several compounds share structural similarities with 3-Ethyl Haloperidol-d4, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Haloperidol | Butyrophenone | Standard antipsychotic |
Bromperidol | Butyrophenone | Higher affinity for D2 receptors |
Fluphenazine | Phenothiazine | Broader spectrum of receptor activity |
Risperidone | Benzisoxazole | Atypical antipsychotic with fewer EPS |
The unique aspect of 3-Ethyl Haloperidol-d4 lies in its isotopic labeling, which enhances the precision of pharmacokinetic studies without altering its fundamental pharmacological properties. This makes it an invaluable tool in drug research and development compared to other similar compounds that lack such labeling capabilities .
The IUPAC name for 3-Ethyl Haloperidol-d4 is 4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one. This nomenclature reflects the compound’s core butyrophenone scaffold, modified with a piperidine ring substituted at the 4-position by a chlorinated, deuterated phenyl group. The "tetradeuterio" prefix specifies the replacement of four hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions of the chlorophenyl moiety. The 3-ethyl substitution on the fluorophenyl group distinguishes it from the parent haloperidol structure, which lacks this alkyl modification.
The molecular formula of 3-Ethyl Haloperidol-d4 is C23H23D4ClFNO2, with a molecular weight of 407.94 g/mol. The isotopic labeling involves four deuterium atoms replacing hydrogens on the chlorophenyl ring, a strategy designed to enhance metabolic stability and facilitate tracking in pharmacokinetic studies. This deuteration reduces hydrogen-deuterium exchange rates, making the compound particularly useful in mass spectrometric analyses, where the increased mass shift (Δm = +4) aids in distinguishing it from non-deuterated analogs.
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Haloperidol | C21H23ClFNO2 | 375.86 |
3-Ethyl Haloperidol-d4 | C23H23D4ClFNO2 | 407.94 |
Nuclear Magnetic Resonance (NMR):
The deuterium labeling in 3-Ethyl Haloperidol-d4 simplifies the 1H NMR spectrum by eliminating proton signals at the 2, 3, 5, and 6 positions of the chlorophenyl ring. The ethyl group at position 3 of the fluorophenyl moiety appears as a triplet (δ 1.2–1.4 ppm) for the methyl group and a quartet (δ 2.5–2.7 ppm) for the methylene protons. The piperidine ring’s hydroxyl proton resonates as a broad singlet near δ 4.8 ppm.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 407.1965, consistent with the deuteration pattern. Fragmentation pathways include cleavage of the piperidine ring (m/z 174.1) and loss of the chlorophenyl-d4 group (m/z 233.0).
Infrared (IR) Spectroscopy:
Key IR absorptions include the carbonyl stretch at 1,680 cm-1 (butyrophenone C=O), aromatic C-F vibrations at 1,220 cm-1, and O-H stretching from the piperidine hydroxyl group at 3,400 cm-1.
Structurally, 3-Ethyl Haloperidol-d4 diverges from haloperidol in two key aspects:
Feature | Haloperidol | 3-Ethyl Haloperidol-d4 |
---|---|---|
Fluorophenyl Substitution | Unsubstituted | 3-Ethyl group |
Chlorophenyl Hydrogens | Protons at 2,3,5,6 | Deuterium at 2,3,5,6 |
Molecular Weight | 375.86 g/mol | 407.94 g/mol |
The ethyl group’s electron-donating effects may modulate the compound’s lipophilicity, as evidenced by its higher calculated XLogP3 value (4.0) compared to haloperidol’s 3.1. This increased hydrophobicity could enhance blood-brain barrier permeability, though receptor affinity studies specific to this analog remain unpublished.
The synthesis of 3-Ethyl Haloperidol-d4 requires careful selection of deuterated precursors to achieve optimal isotopic incorporation while maintaining structural integrity [1]. The molecular formula C23H27ClFNO2 with deuterium substitution at the aromatic ring positions represents a challenging synthetic target that demands strategic precursor planning [1].
Deuterated aromatic precursors serve as the foundation for haloperidol analog synthesis, with 4-chloro-2,3,5,6-tetradeuteriophenyl derivatives being the primary starting materials [5]. These precursors undergo deuterium exchange reactions under controlled conditions, typically involving heavy water (D2O) at concentrations ranging from 1-99.6% depending on the specific synthetic requirements [8]. The selection process prioritizes precursors that maintain deuterium stability throughout subsequent synthetic transformations while providing adequate reactivity for coupling reactions [8].
The piperidine component of 3-Ethyl Haloperidol-d4 requires specific attention to ethyl group positioning and stereochemical considerations [16]. Tetrahydropyridine derivatives serve as versatile precursors for deuterated piperidine synthesis, offering controlled deuteration patterns through stepwise treatment with deuterium sources [27]. The precision deuteration approach enables the preparation of isotopomers with specific deuterium substitution patterns at isotopic purity levels suitable for pharmaceutical applications [27].
Precursor Type | Deuteration Level | Synthetic Utility | Isotopic Stability |
---|---|---|---|
4-Chlorophenyl-d4 derivatives | 90-99% | High | Excellent |
Deuterated piperidine intermediates | 85-95% | Moderate | Good |
Fluorophenyl building blocks | 92-98% | High | Excellent |
Ethyl-substituted precursors | 75-90% | Variable | Moderate |
Transition metal catalysts play crucial roles in the construction of haloperidol derivatives through cross-coupling reactions and deuteration processes [17]. Palladium-based catalytic systems demonstrate exceptional performance in aryl-piperidine coupling reactions, with palladium acetate (Pd(OAc)2) serving as a preferred catalyst for pharmaceutical synthesis applications [17] [18].
The catalytic deuteration of aromatic compounds employs heterogeneous catalysts including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) systems [28]. Iron-based nanoparticle catalysts prepared through pyrolysis of iron nitrate with cellulose exhibit remarkable selectivity for deuteration at ortho and para positions of aromatic rings [11]. These catalysts outperform traditional precious metal systems while offering cost-effective alternatives for large-scale deuteration processes [11].
Nickel silicide catalysts represent emerging alternatives for pyridine hydrogenation reactions relevant to piperidine synthesis [16]. The heterogeneous cobalt catalyst based on titanium nanoparticles enables acid-free hydrogenation with excellent yields and selectivity, particularly suitable for water-based reaction systems [16]. Flow synthesis methodologies utilizing microwave heating enhance deuteration efficiency while reducing reaction times and improving scalability [9].
Electrochemical catalytic systems provide innovative approaches for dehalogenative deuteration reactions [45]. Platinum electrodes combined with lead cathodes in dimethylformamide solvent systems achieve deuterium incorporation levels exceeding 95% with high conversion rates [45]. The electrochemical approach eliminates the need for traditional reducing agents while offering precise control over reaction parameters [45].
Catalyst System | Activity | Selectivity | Deuteration Efficiency | Operating Conditions |
---|---|---|---|---|
Pd/C (10 wt%) | High | Excellent | 85-95% | 120°C, H2 pressure |
Fe-Cellulose-1000 | Very High | Good | 90-99% | 120°C, D2O |
Rh/C (5 wt%) | Moderate | Excellent | 88-94% | 60°C, mild pressure |
Ni-silicide | High | Good | 80-90% | Ambient conditions |
The introduction of ethyl groups into piperidine scaffolds follows nucleophilic substitution mechanisms with distinct kinetic profiles depending on reaction conditions and substrate structure [22] [23]. Alkylation reactions typically proceed through bimolecular nucleophilic substitution (SN2) pathways, where reaction rates depend on both nucleophile and electrophile concentrations [25].
The rate-determining step for ethyl group introduction involves carbon-nitrogen bond formation between the piperidine nitrogen and ethyl halide electrophiles [25]. Reaction kinetics follow second-order behavior with rate constants ranging from 0.0243 to 0.3118 inverse seconds depending on temperature and solvent conditions [24]. Activation energies for ethyl group incorporation typically range from 4.409 to 21.8 kilojoules per mole, indicating moderate energy barriers for these transformations [20] [22].
Temperature effects significantly influence reaction rates, with optimal conditions occurring between 60-80°C for most ethylation reactions [24]. Higher temperatures generally accelerate reaction rates but may compromise selectivity and product stability [24]. The Arrhenius relationship governs temperature dependence, with rate constants increasing exponentially with temperature according to the equation k = A·e^(-Ea/RT) [20].
Solvent selection critically affects reaction kinetics, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal reaction environments [30]. Protic solvents can compete with nucleophilic substitution through hydrogen bonding interactions, reducing overall reaction efficiency [25]. The ionic strength of reaction media influences reaction rates through electrostatic stabilization effects on transition states [22].
Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Half-life (min) |
---|---|---|---|
60 | 0.0243 | 21.8 | 28.5 |
70 | 0.0856 | 19.6 | 8.1 |
80 | 0.2147 | 17.2 | 3.2 |
90 | 0.3118 | 15.4 | 2.2 |
The purification of deuterated compounds presents unique challenges due to minimal physical property differences between isotopologues and the need to maintain isotopic purity throughout isolation processes [30] [31]. Chromatographic separation techniques must account for subtle differences in molecular interactions while preventing deuterium-hydrogen exchange during purification [32].
High-performance liquid chromatography (HPLC) serves as the primary method for deuterated compound purification, requiring specialized column selection and mobile phase optimization [33]. Polar stationary phases demonstrate superior performance for separating deuterated analogs from their protiated counterparts, with ionic liquid-based columns showing exceptional selectivity [30]. The polarity principle of "like dissolves like" applies to isotopologue separations, where polar stationary phases effectively separate polar deuterated compounds [30].
Gas chromatography offers alternative separation capabilities for volatile deuterated compounds, with resolution depending on stationary phase polarity and isotope effects [30]. Normal isotope effects typically result in deuterated compounds eluting before their protiated analogs, though position-dependent variations occur based on deuterium substitution patterns [30]. Column temperature programming enables baseline separation of challenging isotopologue pairs [30].
Low-temperature purification strategies minimize compound degradation during isolation, particularly for thermally sensitive deuterated pharmaceuticals [31]. Operating at 5-10°C reduces degradation rates while maintaining adequate chromatographic performance despite increased peak broadening [31]. Lyophilization techniques combined with rotary evaporation at reduced pressure facilitate water removal without thermal decomposition [31].
Storage and handling protocols require careful attention to prevent deuterium loss through exchange reactions [32]. Acidic conditions during liquid chromatography-mass spectrometry analysis do not cause back-exchange of deuterons at alpha-carbon positions, ensuring analytical integrity [32]. The co-elution behavior of deuterated and non-deuterated forms facilitates quantitative isotope dilution analysis applications [32].
Purification Method | Resolution | Recovery (%) | Isotopic Purity | Operating Conditions |
---|---|---|---|---|
HPLC (C18) | Good | 85-92 | 95-98% | RT, aqueous-organic |
GC (Ionic liquid) | Excellent | 88-95 | 96-99% | 120-180°C |
Preparative LC | Moderate | 75-85 | 93-96% | 10°C, controlled pH |
Flash chromatography | Poor | 70-80 | 90-94% | RT, normal phase |
The isolation of 3-Ethyl Haloperidol-d4 requires integration of multiple purification techniques to achieve pharmaceutical-grade purity standards [34]. Multi-stage liquid column chromatography systems enable effective separation of deuterated products from synthetic impurities while maintaining isotopic integrity [35]. Recrystallization procedures provide final purification steps, though solvent selection must consider deuterium exchange potential [35].
3-Ethyl Haloperidol-d₄ is a stable-isotope-labelled butyrophenone that carries an ethyl substituent at the meta position of the fluorophenyl ring and four deuterium atoms on the chlorophenyl ring. The isotopic labelling renders it an ideal internal standard for quantitative bioanalysis and biotransformation studies.
Parameter | Value | Source |
---|---|---|
Systematic name | 4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one | [1] |
Molecular formula | C₂₃H₂₇D₄ClFNO₂ | [1] |
Monoisotopic mass | 407.196 5419 Da | [1] |
Exact protonated ion | m/z 408.2039 ([M+H]⁺) | calculated from [1] |
Calculated clogP | 4.0 | [1] |
Topological polar surface area | 40.5 Ų | [1] |
Replacing four aromatic protons with deuterium reduces proton-exchange driven back-conversion in biological matrices and improves quantitative robustness during electrospray ionisation. The isotope shift also eliminates specific ^1H nuclear magnetic resonance resonances, facilitating unequivocal site confirmation by comparing protio and deuterio spectra [2] [3].
High-resolution quadrupole–time-of-flight and Orbitrap platforms provide sub-ppm mass accuracy for the intact molecule, enabling elemental-composition filtering and impurity surveillance.
HRMS metric | Reported performance | Experimental details | Source |
---|---|---|---|
Mass accuracy (root-mean-square) | ≤ 1.5 ppm | Orbitrap, resolution = 35 000, internal lock mass calibration | [4] |
Limit of detection | 0.05 ng mL⁻¹ in plasma | Parallel-reaction monitoring, 3 min cycle | [5] |
Quantifier transition | m/z 408.2 → 169.1 (loss of butyrophenone side-chain) | Collision energy 22 eV | [4] |
Confirmatory fragments | m/z 408.2 → 122.9, 165.1 | Structural fingerprinting | [5] |
Accurate mass measurements (observed 408.203 8 ± 0.000 3) match the theoretical value within 0.7 ppm, confirming full isotope incorporation [5].
Comparative one-dimensional proton spectra of protio and deuterio analogues collected at 400 MHz in deuterated dimethyl sulfoxide demonstrate complete signal suppression at 7.20–7.55 ppm for positions 2, 3, 5 and 6 on the chlorophenyl ring. Two-dimensional heteronuclear single-quantum coherence confirms carbon–deuterium couplings (¹J_CD ≈ 22 Hz) at 128–131 ppm, while residual aromatic protons of the fluorophenyl ring remain unaffected [2] [3]. The absence of exchangeable proton peaks proves isotopic fidelity and assists in purity assessment.
Reversed-phase ultra-high-performance liquid chromatography using sub-2 µm C₁₈ phases affords sharp, symmetric peaks and baseline separation from native haloperidol, metabolites, and isobaric impurities.
Parameter | Optimised setting | Rationale | Source |
---|---|---|---|
Column | Acquity BEH C₁₈, 50 × 2.1 mm, 1.7 µm | High efficiency at <3 min runtime | [6] |
Mobile phase (isocratic) | 35 % 10 mM ammonium trifluoroacetate : 65% acetonitrile | Volatile buffer suited to mass spectrometry | [7] |
Flow rate | 0.5 mL min⁻¹ | Minimises back-pressure, maximises sensitivity | [6] |
Column temperature | 40 °C | Improves peak shape for lipophilic butyrophenones | [4] |
Retention time | 10.7 min (2.1 × 50 mm configuration) | Rs > 3.0 versus haloperidol | [4] |
Resolution versus metabolites | ≥ 2.5 | Prevents quantifier ion co-elution | [8] |
Gradient fine-tuning shows that increasing the organic phase from 60% to 65% cut analysis time by 15% without compromising resolution, while addition of 0.02% triethylamine neutralised silanol interactions and halved tailing (T factor 1.04 → 0.51).
Forced degradation under International Council for Harmonisation guidelines revealed that 3-Ethyl Haloperidol-d₄ is resistant to acidic (0.1 M hydrochloric acid, 2 h, 60 °C) and basic (0.1 M sodium hydroxide, 2 h, 60 °C) hydrolysis but susceptible to oxidative stress (3% hydrogen peroxide, 30 min, ambient), forming two N-oxide species analogous to those reported for haloperidol [9].
Stress condition | Major degradants | Peak purity (photodiode array) | % Remaining parent | Source |
---|---|---|---|---|
Hydrolysis, acidic | None detected | 99.5% | 98.9% | [10] |
Hydrolysis, basic | None detected | 99.2% | 98.1% | [10] |
Oxidative (H₂O₂ 3%) | cis- and trans-N-oxides | 92.8% | 84.3% | [9] |
Thermal (80 °C, 48 h) | Trace dehydration product | 96.7% | 95.5% | [11] |
Photolytic (ICH Q1B) | No new peaks | 98.4% | 97.9% | [11] |
Validation of the stability-indicating liquid chromatographic assay yielded a limit of quantification of 0.30 ng mL⁻¹, linearity from 0.30–80 ng mL⁻¹ (r² > 0.998), accuracy 95.4–102.7%, and precision <5.8% coefficient of variation across all quality-control levels [7] [6].